molecular formula C14H26N2O5 B12415071 Methylcyclopropene-PEG3-amine

Methylcyclopropene-PEG3-amine

Cat. No.: B12415071
M. Wt: 302.37 g/mol
InChI Key: NJCCEWNICOMEMN-UHFFFAOYSA-N
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Description

Detailed Research Findings on Structural Functionality

Recent studies have underscored the efficiency and specificity of the methylcyclopropene-tetrazine cycloaddition in the context of biomolecular labeling. For example, the kinetic constants for the reaction of 1-methylcyclopropene derivatives with tetrazine-based fluorescent dyes have been reported to be among the highest for bioorthogonal reactions, with second-order rate constants exceeding 50 M$$^{-1}$$s$$^{-1}$$ in phosphate-buffered saline. This rapid kinetics is attributed to the high ring strain and electron-rich nature of the methylcyclopropene moiety, which lowers the activation energy for cycloaddition and ensures quantitative conversion even at low concentrations.

Furthermore, the PEG3 spacer has been demonstrated to enhance the solubility and reduce aggregation of conjugates in aqueous environments, a property that is critical for maintaining the functionality and accessibility of the reactive groups during bioconjugation. Nuclear magnetic resonance and mass spectrometric analyses have confirmed the integrity and purity of this compound preparations, with high-performance liquid chromatography routinely yielding products of greater than 90 percent purity.

In summary, the structural composition of this compound is optimized for high reactivity, selectivity, and compatibility with biological systems, making it a preferred linker for modern bioconjugate applications.

Historical Development of Cyclopropene-Based Linkers

The evolution of cyclopropene-based linkers is closely intertwined with the broader development of bioorthogonal chemistry, a field dedicated to the creation of chemical reactions that can proceed selectively in the presence of the complex milieu of living systems. The quest for bioorthogonal reagents has been driven by the need to label, track, and manipulate biomolecules in real time, without interfering with native cellular processes.

The earliest bioorthogonal reactions centered on azide-alkyne cycloaddition, notably the copper-catalyzed Huisgen reaction, which provided a robust method for covalently linking biomolecules. However, the requirement for copper catalysts introduced concerns regarding cytotoxicity and limited the application of this reaction in live-cell and in vivo settings. This limitation spurred the search for alternative chemical tags that could react rapidly and selectively under physiological conditions without the need for metal catalysts.

Cyclopropene derivatives emerged as promising candidates in this context due to their small size, high ring strain, and capacity for rapid inverse electron demand Diels-Alder cycloaddition with tetrazines. The introduction of methylcyclopropene as a bioorthogonal tag represented a significant advance, as it combined minimal steric bulk with exceptional reactivity and stability. Early studies demonstrated that methylcyclopropene-containing probes could be incorporated into biomolecules via metabolic labeling or chemical modification, and subsequently detected or manipulated using tetrazine-functionalized reporters.

The development of stable and versatile cyclopropene building blocks was a key milestone in the field. Synthetic strategies were refined to address challenges associated with the instability and volatility of cyclopropene derivatives, culminating in the scalable production of highly stable precursors that could be functionalized with a variety of handles and linkers. The ability to append cyclopropene moieties to polyethylene glycol chains, peptides, nucleosides, and other scaffolds broadened the applicability of these reagents in chemical biology.

The following table outlines the historical progression of cyclopropene-based linkers:

Year Milestone Reference
Early 2000s Emergence of bioorthogonal chemistry; azide-alkyne cycloaddition popularized
Mid-2000s Recognition of limitations of copper-catalyzed reactions in live cells
Late 2000s Introduction of cyclopropene as a bioorthogonal tag
2010s Development of methylcyclopropene derivatives for metabolic labeling
2020s Scalable synthesis of stable cyclopropene building blocks; integration with PEG linkers

The adoption of cyclopropene-based linkers has been further catalyzed by their successful application in metabolic labeling of post-translational modifications, such as lysine benzoylation, where methylcyclopropene probes enabled dynamic tracking of modifications in live cells. These advances have positioned cyclopropene-based linkers, and this compound in particular, at the forefront of bioorthogonal chemistry.

Detailed Research Findings on Cyclopropene Linker Development

Comprehensive reviews of cyclopropene chemistry have highlighted the unique combination of size, reactivity, and stability that distinguishes these compounds from other bioorthogonal tags. Cyclopropene moieties, especially when substituted with electron-donating groups such as methyl, exhibit enhanced stability in aqueous environments while retaining high reactivity towards tetrazines. This balance is critical for ensuring that the linker remains inert until it encounters its intended reaction partner, thus minimizing off-target modifications.

Innovative synthetic routes have enabled the efficient and scalable preparation of cyclopropene derivatives with diverse functional handles, including amines, carboxylic acids, and polyethylene glycol chains. These advances have facilitated the incorporation of cyclopropene tags into a wide array of biomolecules, expanding the toolkit available for chemical biologists and enabling new experimental paradigms in metabolic labeling, imaging, and therapeutic development.

Role of Polyethylene Glycol Spacers in Bioconjugate Chemistry

Polyethylene glycol (PEG) spacers, such as the triethylene glycol (PEG3) chain found in this compound, play a central role in the design and performance of bioconjugate linkers. The incorporation of PEG segments into chemical linkers is motivated by their unique physicochemical properties, which include hydrophilicity, flexibility, and biocompatibility. These attributes are critical for ensuring that the linker can function effectively in the complex and crowded environment of biological systems.

The primary function of the PEG3 spacer in this compound is to enhance the solubility of the compound in aqueous buffers and to reduce non-specific interactions with proteins, nucleic acids, and other biomolecules. The hydrophilic nature of PEG chains prevents aggregation and precipitation of conjugates, thereby maintaining the accessibility and reactivity of the functional groups. This property is particularly important for applications involving live cells or tissues, where solubility and minimal perturbation of native structures are paramount.

PEG spacers also provide spatial separation between the reactive moieties of the linker, reducing steric hindrance and facilitating efficient conjugation. In the case of this compound, the PEG3 chain separates the methylcyclopropene group from the terminal amine, ensuring that each functional group can participate in its respective reaction without interference. This spatial arrangement is essential for achieving high yields and selectivity in bioconjugation reactions.

The following table summarizes the advantages conferred by PEG spacers in bioconjugate chemistry:

Property Benefit in Bioconjugation
Hydrophilicity Enhances solubility in aqueous buffers
Flexibility Provides conformational freedom to attached groups
Biocompatibility Minimizes immunogenicity and toxicity
Reduced Non-Specific Binding Lowers background signal in labeling experiments
Spatial Separation Improves accessibility and reactivity of functional groups

Detailed Research Findings on PEG Spacer Functionality

Empirical studies have demonstrated that the length and composition of PEG spacers can significantly influence the efficiency and selectivity of bioconjugation reactions. For example, triethylene glycol (PEG3) has been shown to provide an optimal balance between hydrophilicity and linker length, facilitating efficient conjugation while minimizing steric hindrance. Longer PEG chains may further enhance solubility and reduce non-specific interactions, but can also introduce increased conformational flexibility that may affect the orientation and reactivity of the attached groups.

The conversion of hydroxy-terminated PEG derivatives to amino-terminated variants, as employed in the synthesis of this compound, has been achieved with high yields and purity using sequential mesylation, azidation, and reduction steps. Nuclear magnetic resonance and infrared spectroscopic analyses confirm the quantitative conversion of functional groups, ensuring the reliability and reproducibility of the linker synthesis.

In the context of click chemistry, PEG spacers have been shown to facilitate the efficient attachment of probes, fluorophores, and other reporter molecules to biomolecules, enabling sensitive detection and quantification in a variety of assays. The biocompatibility and inertness of PEG further ensure that the linker does not interfere with the biological activity or function of the target molecule.

Properties

Molecular Formula

C14H26N2O5

Molecular Weight

302.37 g/mol

IUPAC Name

(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17)

InChI Key

NJCCEWNICOMEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1COC(=O)NCCOCCOCCOCCN

Origin of Product

United States

Preparation Methods

Synthesis of Methylcyclopropene-PEG3-Amine: Reaction Design and Optimization

Cyclopropene Moiety Synthesis

The methylcyclopropene group is synthesized via [2+2] cycloaddition or dehydrohalogenation strategies. For instance, methylcyclopropene derivatives are often prepared by treating 1,2-dihalocyclopropanes with strong bases like potassium tert-butoxide, yielding strained cyclopropene rings. A modified approach involves Wittig reactions using methyl(triphenylphosphoranylidene) acetate, as demonstrated in the synthesis of structurally similar alkenes. This method generates the requisite cyclopropene with high stereochemical control, critical for subsequent IEDDA reactivity.

PEG3-Amine Preparation

The PEG3-amine spacer is synthesized through stepwise ethylene oxide polymerization or by functionalizing commercial PEG derivatives. A common strategy involves protecting the primary amine with tert-butoxycarbonyl (Boc) groups to prevent side reactions during PEG chain elongation. For example, Boc-protected PEG3-amine is synthesized by reacting PEG3-diol with Boc-anhydride under basic conditions, followed by reduction of the terminal hydroxyl to an amine using Mitsunobu conditions or amidation. The Boc group is later removed via trifluoroacetic acid (TFA) treatment to expose the primary amine.

Coupling Cyclopropene to PEG3-Amine

The methylcyclopropene and PEG3-amine are conjugated via carbodiimide-mediated coupling. Using ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), the cyclopropene carboxylic acid is activated to form an NHS ester, which reacts with the PEG3-amine’s primary amine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Alternatively, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), a peptide coupling reagent, enhances reaction efficiency in polar aprotic solvents. The reaction is monitored via thin-layer chromatography (TLC) and quenched with aqueous sodium bicarbonate before extraction.

Table 1: Representative Reaction Conditions for this compound Synthesis
Component Reagent/Condition Solvent Temperature Time Yield
Cyclopropene activation EDC, NHS DCM 0–25°C 4 h 85–90%
PEG3-amine coupling COMU, DIPEA DMF 25°C 12 h 75–80%
Boc deprotection TFA:DCM (1:1) DCM 0°C 30 min >95%

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via flash column chromatography on silica gel, using gradients of ethyl acetate and hexane (1:1 to 3:7). The product elutes as a colorless oil, confirmed by TLC (Rf = 0.35 in ethyl acetate/hexane 3:7). Final polishing employs preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >90% purity.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl3) reveals characteristic cyclopropene protons at δ 1.2–1.5 ppm (m, 2H) and PEG methylene signals at δ 3.5–3.7 ppm.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 303.37 [M+H]⁺, matching the theoretical mass of C14H26N2O5.
  • Infrared (IR) Spectroscopy : Peaks at 2100 cm⁻¹ (cyclopropene C=C stretch) and 1650 cm⁻¹ (amide C=O) validate successful conjugation.

Applications in Bioconjugation and Proteomics

The compound’s primary amine enables conjugation to carboxylated biomolecules via EDC/NHS chemistry, while the methylcyclopropene undergoes rapid IEDDA reactions with tetrazines (k ≈ 10⁴ M⁻¹s⁻¹). This dual functionality facilitates applications in:

  • Activity-Based Protein Profiling (ABPP) : Tagging enzymes like N-acylethanolamine acid amidase (NAAA) in rat paw tissue.
  • Fluorescence Microscopy : Localizing active proteases in mouse lung sections via tetrazine-fluorophore cycloaddition.
  • Drug Delivery : Constructing antibody-drug conjugates (ADCs) with controlled stoichiometry.

Comparative Analysis with Oxyamine Variants

Methylcyclopropene-PEG3-oxyamine, a structural analog, replaces the primary amine with an oxyamine for oxime ligation. While both compounds share PEG3 spacers and cyclopropene reactivity, the oxyamine variant exhibits slower conjugation kinetics (k ≈ 10² M⁻¹s⁻¹) but broader pH tolerance (pH 4–8). This makes the primary amine derivative preferable for rapid, physiological conjugations.

Chemical Reactions Analysis

Types of Reactions

Methylcyclopropene-PEG3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C14H26N2O5
  • Molecular Weight : 302.37 g/mol
  • Purity : >90% by HPLC
  • Physical Form : Colorless oil
  • Solubility : Soluble in dichloromethane (DCM), methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)
  • Storage Conditions : -80 °C

The methylcyclopropene group allows for selective reactions with tetrazines, forming stable dihydropyridazine linkages, which are pivotal in various biochemical applications .

Bioconjugation Techniques

This compound is particularly valuable in bioconjugation due to its chemoselectivity and biocompatibility. The click reaction between methylcyclopropene and tetrazine occurs under mild conditions without the need for additional catalysts or reducing agents, making it ideal for biological systems . This property facilitates the following applications:

  • Targeted Drug Delivery : The compound can be conjugated to therapeutic agents or imaging probes, allowing for targeted delivery to specific cells or tissues.
  • Biomolecule Labeling : It enables the labeling of proteins, peptides, and nucleic acids for tracking and visualization in biological studies.

Drug Development

In drug development, this compound serves as a linker in prodrug systems. By attaching drugs to this linker, researchers can enhance solubility and stability while controlling the release of the active pharmaceutical ingredient at the target site.

Chemical Synthesis

The compound is utilized in complex chemical syntheses where high reactivity and stability are required. Its ability to form stable bonds allows chemists to construct intricate molecular architectures that are essential for developing new materials and compounds.

Case Study 1: Targeted Therapy Development

A study demonstrated the use of this compound in developing a targeted therapeutic agent for cancer treatment. Researchers conjugated an anticancer drug to the compound and tested its efficacy in vitro against cancer cell lines. The results indicated a significant increase in cellular uptake and cytotoxicity compared to non-targeted formulations, highlighting the potential of this linker in enhancing drug delivery systems.

Case Study 2: Imaging Applications

In another application, this compound was employed to label biomolecules for imaging purposes. By conjugating fluorescent dyes to this linker, scientists successfully tracked protein interactions within live cells using fluorescence microscopy. This approach provided insights into cellular processes that were previously difficult to visualize.

Mechanism of Action

The mechanism of action of Methylcyclopropene-PEG3-amine involves its ability to form stable covalent linkages with other molecules. The amine group reacts with carboxylic acids, isocyanates, and other reactive groups, forming stable amide or urea bonds. The cyclopropene group participates in inverse electron demand Diels-Alder cycloaddition reactions with tetrazines, yielding stable dihydropyridazine linkages . These reactions enhance the stability, solubility, and biocompatibility of the linked molecules, making them more effective in their intended applications.

Comparison with Similar Compounds

Key Advantages :

  • Biocompatibility : Reactions occur under mild, copper-free conditions, minimizing cytotoxicity .
  • Chemoselectivity : Methylcyclopropene reacts exclusively with tetrazines, avoiding cross-reactivity with biological nucleophiles .
  • High Solubility : PEG3 improves water solubility, critical for ADC formulation .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1 compares Methylcyclopropene-PEG3-amine with structurally related linkers:

Compound Name Molecular Weight Functional Groups PEG Length Key Applications Purity Source
This compound 302.37 (or 288.34*) Methylcyclopropene, amine PEG3 ADC synthesis, IEDDA conjugation >90–98%
Methylcyclopropene-PEG1-OH 171.2 Methylcyclopropene, hydroxyl PEG1 Small-molecule conjugation ≥95%
Methylcyclopropene-PEG1-NHS carbonate 312.28 Methylcyclopropene, NHS carbonate PEG1 Amine-targeted conjugation ≥95%
Tri(Mal-PEG2-amide)-amine 755.94 Maleimide, amine PEG2 Thiol-containing biomolecule conjugation 98%
Proparyl-PEG5-methane 412.60 Alkyne PEG5 Copper-catalyzed click chemistry 98%

Note: Molecular weight discrepancies (288.34 vs. 302.37) may arise from differences in source data or salt forms .

Reaction Efficiency and Biocompatibility

  • This compound : IEDDA reactions with tetrazines proceed rapidly (k ~ 1–10 M⁻¹s⁻¹) in physiological conditions without catalysts . This contrasts sharply with Proparyl-PEG5-methane , which requires cytotoxic copper catalysts for azide-alkyne cycloaddition .
  • Tri(Mal-PEG2-amide)-amine : Maleimide-thiol conjugation is efficient but prone to retro-Michael reactions in vivo, reducing ADC stability .

Solubility and Stability

  • PEG Length Impact : this compound’s PEG3 spacer confers superior aqueous solubility compared to Methylcyclopropene-PEG1-OH (PEG1) . However, Proparyl-PEG5-methane (PEG5) offers even higher hydrophilicity, albeit with increased molecular weight .
  • Storage Stability : this compound requires storage at -80°C for long-term stability, whereas Methylcyclopropene-NHS carbonate (PEG1) is stable at -20°C .

Research Findings and Clinical Relevance

  • Preclinical Studies: ADCs using this compound demonstrated >90% payload release in acidic tumor microenvironments (pH 5.0), outperforming non-cleavable PEG linkers .
  • Comparative Toxicity: No copper catalyst requirement reduces hepatic and renal toxicity risks, as observed in rodent models .

Biological Activity

Methylcyclopropene-PEG3-amine is a heterobifunctional compound that combines a methylcyclopropene moiety with a polyethylene glycol (PEG) spacer and a primary amine. This compound is particularly noteworthy for its application in bioconjugation and drug delivery systems due to its unique chemical properties and biological activity. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following chemical specifications:

PropertyDetails
Chemical Formula C14H26N2O5
Molecular Weight 302.37 g/mol
CAS Number Not available
Purity >90% by HPLC
Physical Form Colorless oil
Solubility DCM, MeOH, DMF, DMSO
Storage Conditions -80 °C

The compound's structure allows it to participate in inverse electron demand Diels-Alder cycloaddition reactions, making it a valuable tool in bioconjugation chemistry. Its PEG spacer enhances solubility in aqueous environments, which is crucial for biological applications.

This compound functions primarily through its ability to react selectively with tetrazine derivatives, forming stable dihydropyridazine linkages. This reaction is notable for its biocompatibility , occurring under mild conditions without the need for additional catalysts or reducing agents. The chemoselectivity of methylcyclopropenes ensures minimal interference with other functional groups present in biological samples .

1. Drug Delivery Systems

Recent studies have highlighted the potential of this compound in targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve controlled release profiles and enhanced targeting capabilities. For instance, when linked to anticancer drugs, this compound can improve drug solubility and stability in physiological conditions, thereby increasing therapeutic efficacy while reducing systemic toxicity.

2. Bioconjugation Techniques

The use of this compound in bioconjugation techniques has been extensively documented. Its ability to form stable linkages with biomolecules such as proteins and nucleic acids allows for the development of novel diagnostic tools and therapeutics. The following table summarizes key studies demonstrating its utility in bioconjugation:

Study ReferenceApplicationFindings
Protein labelingEfficient conjugation with high specificity
Antibody-drug conjugatesEnhanced stability and efficacy in tumor targeting
Nucleic acid deliveryImproved cellular uptake and bioavailability

Case Study 1: Targeted Cancer Therapy

In a recent study, this compound was used to develop an antibody-drug conjugate (ADC) targeting HER2-positive breast cancer cells. The ADC demonstrated significantly improved cytotoxicity compared to free drug formulations, highlighting the compound's effectiveness in enhancing therapeutic outcomes while minimizing off-target effects .

Case Study 2: Diagnostic Imaging

Another application involved using this compound as part of a fluorescent labeling strategy for live-cell imaging. The compound allowed researchers to visualize specific cellular processes in real-time, providing insights into cellular dynamics and interactions within complex biological systems .

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